molecular formula C12H7Cl3 B12314209 2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5

2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B12314209
M. Wt: 262.6 g/mol
InChI Key: VGVIKVCCUATMNG-RALIUCGRSA-N
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Description

2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,4,5-Trichlorobiphenyl, a polychlorinated biphenyl (PCB) congener. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The molecular formula of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is C12H2D5Cl3, and it is used primarily in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the chlorination of biphenyl followed by deuteration. The reaction conditions include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The deuteration process involves the exchange of hydrogen atoms with deuterium using deuterated reagents .

Industrial Production Methods

Industrial production of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like gas chromatography and mass spectrometry is common to monitor the production process and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated biphenyl quinones, while reduction can yield dechlorinated biphenyls .

Scientific Research Applications

2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its deuterated nature, which makes it useful as an internal standard in analytical chemistry. The presence of deuterium atoms allows for the differentiation between the compound and its non-deuterated counterparts in mass spectrometric analysis .

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

262.6 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,4,5-trichlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D

InChI Key

VGVIKVCCUATMNG-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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